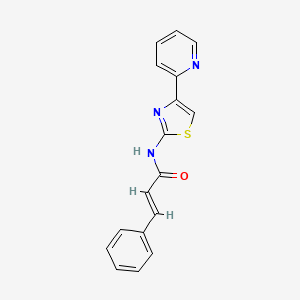

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKRHWFGXHGNE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.

Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Cinnamamide Moiety Addition: The final step involves the formation of the cinnamamide moiety, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Core : This is achieved by cyclizing appropriate precursors such as 2-aminothiophenol with aldehydes or ketones under acidic conditions.

- Introduction of the Pyridine Group : The thiazole core is then alkylated with pyridin-2-ylmethyl halide in the presence of a base like potassium carbonate.

- Coupling with Cinnamic Acid : The final step involves coupling the intermediate with cinnamic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

This synthetic route allows for the creation of derivatives that can be further modified to enhance biological activity and specificity against target cells.

Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. A study evaluating similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including:

| Compound Type | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Thiazole derivatives | K562 | 0.035 | High |

| Thiazole derivatives | A549 | 0.045 | Moderate |

| Thiazole derivatives | Jurkat | 0.050 | High |

The compound's mechanism of action may involve inducing apoptosis through specific signaling pathways, thereby reducing tumor growth without significant toxicity to normal cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies have indicated that derivatives with similar structural motifs exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of essential enzymes involved in bacterial metabolism.

For instance, a derivative displayed minimum inhibitory concentrations (MIC) ranging from 5 to 95 μM against Mycobacterium tuberculosis, indicating a favorable safety profile while maintaining efficacy .

Antitumor Efficacy

A notable study focused on a series of synthesized cinnamide derivatives, where one compound significantly reduced melanoma cell viability and induced cell cycle arrest. The most effective compound showed a marked decrease in migration and invasion capabilities in melanoma cells, suggesting its potential as a therapeutic agent against aggressive cancer types .

Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity when combined with cell-penetrating peptides, enhancing their effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Thiazole-Based Cinnamamides

Compounds such as N-(5-bromo-thiazol-2-yl)cinnamamide (melting point: 238–243°C) and N-(5-methyl-thiazol-2-yl)cinnamamide (melting point: 220–221°C) share the cinnamamide-thiazole backbone but differ in substituents at the thiazole 4- or 5-positions. These derivatives are synthesized via condensation of 2-aminothiazoles with cinnamoyl chloride in pyridine, followed by methylation for N-methylated variants . Key NMR signals (e.g., E-configuration of the cinnamoyl group: δ 6.2–6.5 and 7.7–7.9 ppm, J = 15.6–15.8 Hz) are consistent across these analogs .

Pyridine-Thiazole Hybrids

- N-[4-(2-pyridyl)thiazol-2-yl]benzamides: These compounds exhibit micromolar adenosine receptor affinities. Notably, replacing benzamide with cyclopentanamide retains activity, suggesting flexibility in the amide region .

- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Features an acetamide linker instead of cinnamamide. This modification reduces steric bulk but may alter binding kinetics in kinase or protease targets .

Physicochemical Properties

Key Differences and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Increase melting points and enhance protease inhibition via hydrophobic/polar interactions .

Amide Linker Flexibility :

- Cinnamamide’s conjugated system may enhance π-stacking in enzyme active sites compared to acetamide or benzamide .

Pyridine Positioning :

- 4-Pyridinyl substitution (as in the target compound) vs. 2-pyridinyl (e.g., derivatives) alters spatial orientation, impacting receptor binding .

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a thiazole derivative with a cinnamamide structure. The general synthetic route includes the following steps:

- Formation of the Thiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and appropriate aldehydes or ketones.

- Pyridine Substitution : The introduction of the pyridine moiety is performed via nucleophilic substitution reactions.

- Cinnamamide Formation : The final step involves the amidation of the synthesized thiazole derivative with an appropriate cinnamic acid derivative.

Anticancer Properties

Several studies have evaluated the anticancer activity of compounds similar to this compound, particularly focusing on their cytotoxic effects against various cancer cell lines.

- In Vitro Studies : A notable study synthesized a series of thiazole-cinnamamide derivatives and assessed their anti-proliferative activities using the MTT assay. One derivative exhibited an IC50 value of 0.035 µM against Jurkat cells, indicating potent cytotoxicity with minimal toxicity to non-cancerous cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

- Comparative Efficacy : In comparative studies, derivatives containing thiazole rings have shown superior cytotoxicity against lung cancer (A549), breast cancer (T47D), and other cell lines when compared to traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of this compound:

- Lipoxygenase Inhibition : Research has indicated that derivatives bearing a thiazole moiety exhibit inhibitory activity against lipoxygenase enzymes, which are implicated in various inflammatory processes and cancer progression .

- Acetylcholinesterase Activity : Some studies have reported that compounds with similar structures show significant acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Study 1: Anticancer Activity Against Various Cell Lines

A study explored a range of thiazole-cinnamamide derivatives for their anticancer properties:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Apoptosis induction |

| 7a | A549 | 0.045 | Cell cycle arrest |

| 23 | T47D | 0.050 | Inhibition of proliferation |

This table summarizes the cytotoxic effects observed across different cancer cell lines, highlighting the promising nature of these compounds as potential anti-tumor agents .

Study 2: Enzyme Inhibition Profiles

A review highlighted the enzyme inhibition capabilities of thiazole derivatives:

| Compound Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| Thiazole-Cinnamamide Derivative | Lipoxygenase | 0.794 |

| Coumarin-Thiazole Hybrid | Acetylcholinesterase | 2.7 |

These findings indicate that compounds like this compound may serve dual roles in both cancer treatment and neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.